Tert-butyl2-formyl-2-methylazetidine-1-carboxylate

Description

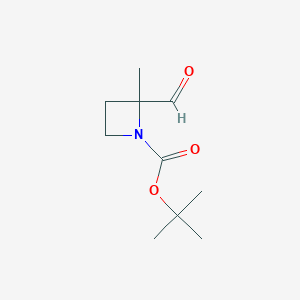

Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butyl carbamate protecting group, a formyl (-CHO) substituent, and a methyl (-CH₃) group at the 2-position of the azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its rigid azetidine scaffold, which imparts conformational restraint, and its reactive formyl group, which enables further derivatization. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows, making the compound a versatile intermediate .

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

tert-butyl 2-formyl-2-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-5-10(11,4)7-12/h7H,5-6H2,1-4H3 |

InChI Key |

QHSUYIZPUHRULC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Route from Patent WO2020148619A1

A detailed synthetic route is described in patent WO2020148619A1, which provides a method for preparing tert-butyl 2-formyl-2-methylazetidine-1-carboxylate as an intermediate (Intermediate-lOb) in the synthesis of substituted sulfonylureas.

- Starting materials : The synthesis begins with azetidine derivatives bearing protecting groups.

- Substitution reaction : Introduction of the methyl group at the 2-position is accomplished via substitution reactions under controlled conditions.

- Formylation : The 2-position formyl group is introduced through selective oxidation or formylation techniques.

- Protection : The nitrogen atom is protected with a tert-butyl carbamate (Boc) group to stabilize the molecule and facilitate further reactions.

This method emphasizes high purity and yield, suitable for scale-up in pharmaceutical intermediate production.

Alternative Method from Patent WO2000063168A1

Another approach, detailed in WO2000063168A1, involves:

- Cleavage of the tert-butyl group : Using fluorinated carboxylic acid anhydrides such as trifluoroacetic anhydride (TFAA) under mild conditions (0°C to 25°C) to remove protecting groups cleanly.

- Two-step process : Formation of trifluoroacetamide followed by cleavage under basic conditions.

- Reaction conditions : The reactions proceed rapidly (within 1 hour) and at relatively low temperatures, reducing side reactions.

- Work-up : The process benefits from simple work-up and clean reaction profiles, facilitating isolation of the target compound.

This method is particularly useful for modifying azetidine derivatives while maintaining functional group integrity.

Additional Synthetic Considerations

- Use of silyl protecting groups : In some protocols, N-t-butyl-O-trimethylsilylazetidine is used as a precursor, which undergoes acid hydrolysis and extraction steps to yield the desired azetidine intermediate.

- Oxidation and formylation : Selective oxidation methods to introduce the formyl group at the 2-position are critical and must be controlled to avoid over-oxidation or ring opening.

- Purification : Crystallization and chromatographic techniques are employed to achieve high purity, often yielding white crystalline solids suitable for further synthetic applications.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The tert-butyl carbamate (Boc) protecting group is essential for stabilizing the azetidine nitrogen during functionalization steps, as demonstrated by multiple patents.

- The use of fluorinated carboxylic acid anhydrides such as trifluoroacetic anhydride allows for selective and mild cleavage of protecting groups without compromising the azetidine ring.

- Reaction conditions favor low temperatures and short reaction times to minimize side reactions and degradation.

- The synthetic routes emphasize clean reaction profiles and simple work-ups , which are crucial for producing intermediates in pharmaceutical manufacturing.

- The preparation methods are versatile and can be adapted for the synthesis of various substituted azetidines by changing substituents and protecting groups.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through transesterification or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alcohols (for transesterification), nucleophiles (for substitution)

Major Products Formed

Oxidation: Tert-butyl 2-carboxy-2-methylazetidine-1-carboxylate

Reduction: Tert-butyl 2-hydroxymethyl-2-methylazetidine-1-carboxylate

Substitution: Various esters or substituted azetidines depending on the reagents used

Scientific Research Applications

Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drug candidates and bioactive compounds.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-2-methylazetidine-1-carboxylate depends on its specific application and the target molecule it interacts with. In general, the formyl group can participate in nucleophilic addition reactions, while the azetidine ring can undergo ring-opening reactions under certain conditions. The tert-butyl ester group provides steric protection and can be hydrolyzed under acidic or basic conditions to release the active azetidine derivative.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between tert-butyl 2-formyl-2-methylazetidine-1-carboxylate and related azetidine/heterocyclic derivatives:

Biological Activity

Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate is an organic compound characterized by its azetidine structure, which includes a four-membered nitrogen-containing ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : Approximately 185.25 g/mol

- Functional Groups : Contains a tert-butyl group, a formyl group, and a carboxylate functionality.

The unique combination of these substituents may confer distinct chemical reactivity and potential therapeutic properties compared to its analogs .

The biological activity of tert-butyl 2-formyl-2-methylazetidine-1-carboxylate can be attributed to its ability to interact with various molecular targets:

- Nucleophilic Addition Reactions : The formyl group can participate in nucleophilic addition, leading to the formation of new chemical bonds.

- Ring-opening Reactions : The azetidine ring can undergo transformations that modify existing molecular structures, potentially leading to biologically active derivatives .

Biological Applications

Research indicates that tert-butyl 2-formyl-2-methylazetidine-1-carboxylate serves as a versatile building block in organic synthesis, particularly for complex molecules and natural products. Its applications extend into various fields:

- Medicinal Chemistry : The compound is being explored as a precursor for biologically active molecules and potential drug candidates.

- Anticancer Research : Its role in the synthesis of compounds that inhibit autophagy and modulate cellular pathways relevant to cancer is under investigation .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Dual Autophagy Inhibition : In research focused on cancer therapies, compounds similar to tert-butyl 2-formyl-2-methylazetidine-1-carboxylate have been identified as dual inhibitors of autophagy and other cellular pathways, enhancing the efficacy of existing treatments .

- Synthesis of Analogues : Structural modifications of the compound have led to new analogues with improved biological profiles, demonstrating its utility as a scaffold for drug development .

Data Table: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Tert-butyl 3-formylpyrrolidine-1-carboxylate | 59379-02-1 | 0.86 |

| Tert-butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 | 0.85 |

| Tert-butyl methyl(2-oxoethyl)carbamate | 123387-72-4 | 0.81 |

| Tert-butyl azetidine-1-carboxylate | 147621-21-4 | 0.89 |

This table illustrates the structural similarities among compounds related to tert-butyl 2-formyl-2-methylazetidine-1-carboxylate, which may influence their biological activities and synthetic pathways .

Q & A

Basic: What synthetic methodologies are effective for preparing Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate, and how are intermediates stabilized?

The synthesis typically involves a multi-step approach:

Azetidine ring formation : Start with 2-methylazetidine, protecting the amine via Boc (tert-butyloxycarbonyl) group introduction using di-tert-butyl dicarbonate in anhydrous tetrahydrofuran (THF) with a base like triethylamine .

Formylation : Employ the Vilsmeier-Haack reaction, where dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to generate the formylating agent. React at 0–5°C to avoid side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Stabilization : Intermediates are stabilized under inert atmospheres (N₂/Ar) and low temperatures (−78°C to 0°C) to prevent oxidation or decomposition.

Basic: Which spectroscopic techniques are most reliable for structural confirmation of Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate?

- ¹H NMR : The formyl proton appears as a singlet at δ ~9.5–10 ppm. The tert-butyl group shows a singlet at δ ~1.4 ppm (9H). Methyl groups on the azetidine ring resonate at δ ~1.2–1.3 ppm .

- ¹³C NMR : The carbonyl carbons (Boc group and formyl) appear at δ ~155–165 ppm and ~190–200 ppm, respectively .

- IR Spectroscopy : Strong stretches for C=O (Boc: ~1680–1720 cm⁻¹; formyl: ~1700 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and ring conformation using SHELXL for refinement .

Advanced: How can computational chemistry predict the reactivity of the formyl group in nucleophilic addition reactions?

- DFT Calculations : Use B3LYP/6-31G* to model transition states and activation energies for nucleophilic attacks (e.g., by amines or hydrides).

- Frontier Molecular Orbital (FMO) Analysis : Identify electrophilic sites via LUMO localization on the formyl carbon .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate reaction environments (e.g., DCM vs. MeOH). Validate predictions with kinetic experiments (e.g., monitoring by HPLC or NMR) .

Advanced: What strategies resolve contradictory crystallographic data during structural refinement of azetidine derivatives?

- Twin Refinement : Use SHELXL’s HKLF5 format for twinned data. Apply BASF and TWIN commands to model twin domains .

- Disorder Modeling : Restrain bond lengths/angles for disordered tert-butyl or formyl groups using SIMU and DELU instructions in SHELXL .

- Validation Tools : Check R-factor convergence (<5% discrepancy) and analyze residual electron density maps to confirm model accuracy .

Basic: What derivatization reactions are feasible for Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate, and how are they optimized?

- Reduction : Convert the formyl group to a hydroxymethyl group using NaBH₄ in methanol at 0°C (yield >80%) .

- Condensation : React with primary amines (e.g., benzylamine) in dichloromethane (DCM) with catalytic acetic acid to form imines .

- Oxidation : Transform the formyl group to a carboxylic acid using KMnO₄ in aqueous acetone under reflux .

Optimization : Adjust solvent polarity (e.g., THF for moisture-sensitive reactions) and stoichiometry (1.2–1.5 eq. reagent) to maximize yields.

Advanced: How does azetidine ring strain influence reactivity compared to larger N-heterocycles?

- Angle Strain : The 4-membered azetidine ring has ~20° deviation from ideal tetrahedral angles, increasing electrophilicity of the formyl carbon.

- Kinetic Studies : Compare reaction rates with pyrrolidine (5-membered) derivatives. For example, nucleophilic additions occur 3–5× faster in azetidines due to reduced transition-state strain .

- Computational Validation : Calculate strain energies (e.g., via Gaussian) to correlate with experimental reactivity trends .

Advanced: How can conflicting NMR data for azetidine derivatives be reconciled during structural analysis?

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at −40°C to 25°C .

- 2D Experiments : Use HSQC and HMBC to assign overlapping signals (e.g., methyl vs. tert-butyl protons) .

- Solvent Screening : Test deuterochloroform (CDCl₃) vs. deuterated DMSO to shift exchangeable protons (e.g., NH in impurities) .

Basic: What precautions are critical during handling and storage of Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate?

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions (e.g., formylation) .

- Safety : Refer to SDS guidelines for acute toxicity (Category 4 for oral/dermal/inhalation) and use fume hoods .

Advanced: What role does the tert-butyl group play in stabilizing intermediates during synthesis?

- Steric Protection : The bulky tert-butyl group shields the azetidine nitrogen from electrophilic attacks, reducing side reactions .

- Facile Deprotection : Remove the Boc group under acidic conditions (e.g., TFA/DCM) without disrupting the formyl group .

- Crystallographic Stability : Enhances crystal packing via van der Waals interactions, aiding X-ray structure determination .

Advanced: How can reaction mechanisms for azetidine derivatives be validated experimentally?

- Isotopic Labeling : Use ¹³C-labeled formyl groups to track nucleophilic addition pathways via NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of proto- and deuterio-formyl derivatives to identify rate-determining steps .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates (e.g., hemiaminals) during condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.